Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate
Description
Historical context of quinoline derivatives in organic chemistry
The development of quinoline chemistry traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834, initially naming the compound "leukol," meaning "white oil" in Greek. This discovery marked the beginning of extensive research into quinoline and its derivatives, establishing a foundation that would prove crucial for modern heterocyclic chemistry. Following Runge's initial isolation, French chemist Charles Gerhardt made significant contributions in 1842 by obtaining quinoline compounds through the dry distillation of naturally occurring alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide, referring to his product as "Chinoilin" or "Chinolein". The apparent differences between Runge's and Gerhardt's compounds initially suggested they were distinct isomers, but German chemist August Hoffmann later demonstrated that these differences resulted from the presence of contaminants, confirming that both researchers had isolated the same fundamental quinoline structure.
The historical progression of quinoline chemistry gained momentum through the development of synthetic methodologies, particularly the Skraup synthesis introduced in 1880 by Czech scientist Zdenko Hans Skraup. This reaction provided the first reliable laboratory-scale synthesis of quinoline and subsequently enabled the preparation of numerous substituted quinoline derivatives with enhanced medicinal properties. The Skraup synthesis involves the heating and thermal cyclization of aniline with acrolein in the presence of concentrated sulfuric acid and an oxidizing agent, typically nitrobenzene, to yield unsubstituted quinoline. This methodology opened the door for systematic exploration of quinoline derivatives, leading to the discovery of compounds with diverse biological activities and establishing quinoline as a privileged scaffold in medicinal chemistry.
Throughout the twentieth and twenty-first centuries, the synthesis of quinoline derivatives has evolved to incorporate modern synthetic strategies, including multicomponent reactions and metal-catalyzed cross-coupling processes. These advances have enabled chemists to access increasingly complex quinoline structures, including highly substituted derivatives such as ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate, which represent sophisticated examples of contemporary heterocyclic synthesis. The development of such compounds reflects the continued importance of quinoline chemistry in modern organic synthesis and pharmaceutical research.
Nomenclature and structural classification
This compound belongs to the quinoline family of heterocyclic aromatic compounds, specifically classified as a substituted quinoline-2-carboxylate ester. The compound's systematic International Union of Pure and Applied Chemistry name precisely describes its structural features: the quinoline core bears substituents at positions 2, 3, 4, and 8, with the 2-position containing an ethyl carboxylate group, the 3-position bearing a methyl group, the 4-position substituted with chlorine, and the 8-position containing a methoxy group. This nomenclature follows established conventions for quinoline numbering, where the nitrogen atom occupies position 1, and subsequent positions are numbered sequentially around the bicyclic system.
The structural classification of this compound places it within the broader category of organoheterocyclic compounds, specifically as a nitrogen-containing aromatic heterocycle. Quinolines are formed by the fusion of a benzene ring and a pyridine ring, creating a bicyclic aromatic system that exhibits unique electronic properties due to the presence of the nitrogen heteroatom. The specific substitution pattern of this compound creates a highly functionalized derivative that incorporates both electron-withdrawing groups (chlorine and ester) and electron-donating groups (methoxy and methyl), resulting in a compound with distinctive electronic characteristics.
Within the quinoline derivative classification system, this compound represents a 2-carboxylate ester subclass, which is characterized by the presence of an ester functional group at the 2-position of the quinoline ring. The additional substitutions at positions 3, 4, and 8 create a pentasubstituted quinoline derivative, placing it among the more complex members of the quinoline family. The combination of these substituents generates a unique molecular architecture that distinguishes this compound from simpler quinoline derivatives and contributes to its potential utility in various chemical applications.
Physical and chemical identifiers
The molecular identity of this compound is precisely defined by several key chemical identifiers that provide comprehensive structural information. The compound possesses the molecular formula C₁₄H₁₄ClNO₃, indicating the presence of fourteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight of this compound is calculated as 279.72 grams per mole, reflecting the cumulative mass of all constituent atoms within the molecular structure.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 1803592-06-4 |
| Molecular Formula | C₁₄H₁₄ClNO₃ |
| Molecular Weight | 279.72 g/mol |
| PubChem Compound Identifier | 75481323 |
| International Chemical Identifier Key | LTZOKPZKUFXXIF-UHFFFAOYSA-N |
The Simplified Molecular Input Line Entry System representation of this compound is CCOC(=O)C1=NC2=C(C=CC=C2OC)C(=C1C)Cl, which provides a linear notation describing the molecular structure and connectivity. This notation indicates the ethyl ester group (CCOC(=O)), the quinoline core structure, and the specific positioning of the chlorine, methoxy, and methyl substituents. The International Chemical Identifier string InChI=1S/C14H14ClNO3/c1-4-19-14(17)12-8(2)11(15)9-6-5-7-10(18-3)13(9)16-12/h5-7H,4H2,1-3H3 provides detailed connectivity information, including stereochemical data and proton count for each carbon atom.
The compound's International Chemical Identifier Key LTZOKPZKUFXXIF-UHFFFAOYSA-N serves as a unique identifier derived from the full International Chemical Identifier string, providing a standardized method for database searches and chemical information retrieval. This key facilitates the unambiguous identification of the compound across different chemical databases and literature sources. The PubChem Compound Identifier 75481323 represents the specific database entry for this compound within the National Center for Biotechnology Information's chemical database, providing access to comprehensive structural and property information.
Significance in heterocyclic chemistry research
This compound exemplifies the critical role that substituted quinoline derivatives play in contemporary heterocyclic chemistry research. Quinoline derivatives are recognized as privileged structures in medicinal chemistry, meaning they serve as versatile scaffolds capable of binding to multiple biological targets with high affinity. The significance of this particular compound lies in its complex substitution pattern, which incorporates multiple functional groups that can participate in diverse chemical transformations and biological interactions. Research has identified over 200 biologically active quinoline and quinazoline alkaloids, highlighting the vast potential for discovery within this chemical space.
The structural complexity of this compound makes it particularly valuable for investigating structure-activity relationships within the quinoline family. The presence of both electron-withdrawing and electron-donating substituents creates opportunities to study how electronic effects influence chemical reactivity and biological activity. The compound's ester functionality at the 2-position provides a handle for further chemical modifications, enabling the synthesis of derivatives with altered properties. This synthetic accessibility is crucial for medicinal chemistry applications, where systematic structural modifications are used to optimize biological activity and pharmacological properties.
Contemporary research in heterocyclic chemistry emphasizes the development of efficient synthetic methodologies for accessing complex quinoline derivatives such as this compound. Multicomponent reactions have emerged as particularly valuable tools for quinoline synthesis, offering advantages in terms of atom economy and structural diversity. The synthesis and characterization of compounds like this compound contribute to the expansion of available chemical space for drug discovery and materials science applications. Studies utilizing computational approaches have identified promising quinoline derivatives with enhanced antioxidant and neuroprotective properties, demonstrating the continued relevance of this chemical class in modern pharmaceutical research.
Properties
IUPAC Name |
ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-4-19-14(17)12-8(2)11(15)9-6-5-7-10(18-3)13(9)16-12/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZOKPZKUFXXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2OC)C(=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation
This method involves the condensation of an o-aminoaryl aldehyde or ketone with an enolizable carbonyl compound in the presence of an acid catalyst. It is a versatile approach for synthesizing various quinoline derivatives, including those with substituents at different positions on the ring.
Preparation Methods Analysis
Given the lack of specific literature on ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate, we can infer potential synthesis routes from related compounds:
Synthesis of Related Compounds
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate : This compound is synthesized by treating 4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester with phosphorus oxychloride in acetonitrile at elevated temperatures. A similar approach could be adapted for the methylated derivative.
Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate : This compound is prepared from 2-aminobenzoic acids through a two-step process involving the formation of isatoic anhydrides and their reaction with ethyl acetoacetate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Condensation Reactions: This compound can undergo condensation reactions with hydrazine derivatives to form pyrazoloquinolines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or substituted hydrazines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Formation of azido or hydrazino derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Quinoline Derivatives
Key Observations:
- Substituent Effects: The nitro group (NO₂) in ethyl 4-chloro-8-nitroquinoline-3-carboxylate is strongly electron-withdrawing, increasing electrophilicity at the quinoline core compared to the electron-donating methoxy (OMe) group in the target compound .
Biological Activity
Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C13H12ClNO3
- Molecular Weight : Approximately 249.69 g/mol
- Density : 1.252 g/cm³
- Boiling Point : 346.4 °C at 760 mmHg
The compound features a quinoline ring structure with a chlorine atom, a methoxy group, and an ethyl carboxylate functional group, which are significant for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to established antimicrobial agents.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, which is common among quinoline derivatives.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways.
Case Study: In Vitro Evaluation of Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa cells showed a significant decrease in viability at concentrations above 50 µM.
- MCF-7 cells exhibited IC50 values of approximately 45 µM.
These results suggest that the compound may act as a potential chemotherapeutic agent by targeting specific signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways critical for cell growth and division.
- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to programmed cell death.
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future studies include:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity.
- Combination Therapy : Assessing synergistic effects when used with existing anticancer drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
